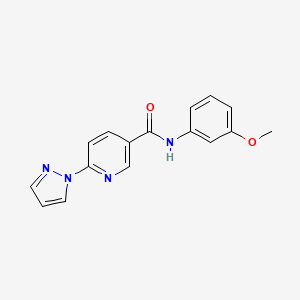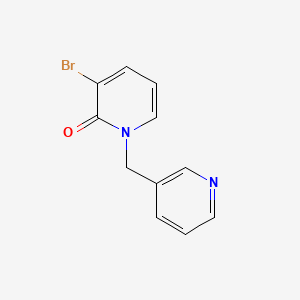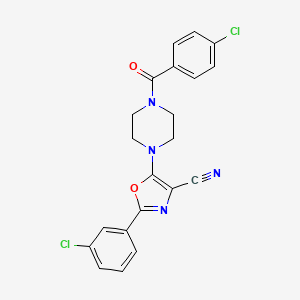![molecular formula C22H21N3O5S B2761697 N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941985-08-6](/img/structure/B2761697.png)
N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They are synthesized by coupling substituted 2-amino benzothiazoles with various acids .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with various acids. The intermediate compounds are then treated with different reagents to yield the final derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives is typically analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are typically analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has led to the development of novel compounds with varied structural motifs, such as benzodifuranyl, thiazolopyrimidines, and oxadiazepines, demonstrating anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on COX-2 selectivity, highlighting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Photophysical and Photochemical Properties
Another study explored the photoreactions of thiazolyl benzimidazole, revealing the formation of various photolysis products and suggesting potential applications in photochemical processes and materials science (Mahran, Sidky, & Wamhoff, 1983).
Antimicrobial Agents
Compounds derived from the thiazolyl scaffold have been identified as promising antibacterial agents, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates their potential use in combating bacterial infections and contributing to the development of new antimicrobial therapies (Palkar et al., 2017).
Antioxidant and Antiproliferative Activity
A study on benzimidazole/benzothiazole-2-carboxamides revealed compounds with promising antioxidant and antiproliferative activities, highlighting their potential as therapeutic agents in oxidative stress-related diseases and cancer (Cindrić et al., 2019).
Solid-Phase Synthesis Applications
Research into solid-phase synthesis has led to the development of acid-labile anchoring linkages for the efficient synthesis of C-terminal peptide amides, demonstrating the potential for streamlined peptide synthesis methods (Albericio & Bárány, 2009).
Wirkmechanismus
Target of Action
Similar benzothiazole-based compounds have been reported to exhibit anti-tubercular activity . They have been found to inhibit the growth of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to exhibit their anti-tubercular activity by inhibiting the target dpre1 .
Biochemical Pathways
Benzothiazole derivatives have been reported to interfere with the biosynthesis of certain bacterial lipids .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of a methoxy group .
Result of Action
Benzothiazole derivatives have been reported to exhibit potent inhibition potency againstM. tuberculosis .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-28-17-5-3-2-4-14(17)8-9-23-20(26)11-16-12-31-22(24-16)25-21(27)15-6-7-18-19(10-15)30-13-29-18/h2-7,10,12H,8-9,11,13H2,1H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHXVJVITCJYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2761616.png)

![1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2761620.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2761621.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2761623.png)


![N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2761628.png)




